Phenylthiotri-n-butyltin

Catalog No.
S1513018
CAS No.
17314-33-9
M.F
C18H32SSn
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylthiotri-n-butyltin

CAS Number

17314-33-9

Product Name

Phenylthiotri-n-butyltin

IUPAC Name

tributyl(phenylsulfanyl)stannane

Molecular Formula

C18H32SSn

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

HVZSLBCRQNKUPC-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C1=CC=C(C=C1)[S-]

Phenylthiotri-n-butyltin, also known as tributyl(phenylsulfanyl)stannane, is an organotin compound characterized by its clear liquid form, with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg. This compound features a tin atom bonded to three butyl groups and one phenyl sulfanyl group, which contributes to its unique chemical properties and reactivity. Organotin compounds like phenylthiotri-n-butyltin are known for their lipophilicity and toxicity, making them significant in both industrial and biological contexts.

, including:

  • Reduction: Acts as a radical reducing agent due to the relatively weak bond between tin and hydrogen.
  • Substitution: Engages in substitution reactions, particularly with halides and selenides.
  • Cyclization: Utilized in intramolecular radical cyclization reactions.

These reactions lead to the formation of reduced organic compounds, dehalogenated products, and cyclized structures, showcasing its versatility as a reagent in organic synthesis.

The biological activity of phenylthiotri-n-butyltin is primarily attributed to its high toxicity and interaction with biological molecules. It has been studied for its effects on biochemical pathways through hydro-stannolysis, which involves the cleavage of bonds leading to the reduction of target molecules. The compound's lipophilicity enhances its ability to penetrate biological membranes, potentially affecting cellular processes and signaling pathways.

Phenylthiotri-n-butyltin can be synthesized through several methods. A common approach involves:

  • Reaction of tributylstannyllithium with paraformaldehyde: This step forms an alcohol intermediate.
  • Protection of the resultant alcohol: This is done using α-chloroethyl ethyl ether.
  • Transmetalation with butyllithium: This generates an α-alkoxymethyllithium reagent that can react with carbonyl compounds.

These synthetic routes highlight the compound's utility in organic synthesis and its role as a precursor for more complex organotin derivatives.

Phenylthiotri-n-butyltin has several notable applications:

  • Organic Synthesis: Used as a reagent and catalyst for radical reductions and deoxygenation reactions.
  • Industrial Chemistry: Serves as a precursor material for other organotin compounds and in thin film deposition processes.
  • Pharmaceuticals: Employed in synthesizing pharmaceutical intermediates and active compounds.
  • Light-Emitting Diodes (LEDs): Utilized in producing materials for LED manufacturing, demonstrating its relevance in electronic applications.

Research on phenylthiotri-n-butyltin's interactions focuses on its biochemical effects and potential toxicity mechanisms. Studies have indicated that it can disrupt normal cellular functions by interacting with various biomolecules, including proteins and nucleic acids. Its ability to form complexes with sulfur-containing compounds enhances its reactivity and biological impact.

Phenylthiotri-n-butyltin shares similarities with several other organotin compounds, including:

Compound NameKey FeaturesUnique Aspects
TributylstannaneCommonly used as a reducing agentLess specificity in reactivity compared to phenylthiotri-n-butyltin
PhenyltributyltinSimilar applications in organic synthesisLacks the sulfur component that enhances reactivity
Tris(trimethylsilyl)silaneAlternative to tin hydrides in radical reactionsLower toxicity; different reactivity profile

Phenylthiotri-n-butyltin is unique due to its specific reactivity with sulfur-containing compounds and specialized applications in industrial processes, setting it apart from other organotin derivatives.

Traditional Organotin Synthesis Pathways

Classical routes to phenylthiotri-n-butyltin involve Grignard reagent-based reactions and redistribution (comproportionation) processes. A foundational method involves the reaction of tributylstannyllithium with paraformaldehyde, followed by alcohol protection using α-chloroethyl ethyl ether. Subsequent transmetalation with butyllithium generates an α-alkoxymethyllithium intermediate, which reacts with carbonyl compounds to yield the target molecule.

An alternative pathway employs tin tetrachloride (SnCl₄) and Grignard reagents:
$$
4 \, \text{RMgX} + \text{SnCl}4 \rightarrow \text{R}4\text{Sn} + 4 \, \text{MgXCl}
$$
Redistribution reactions then produce mixed chlorides (e.g., R₃SnCl), which undergo further functionalization with phenylthiol groups. These methods, while reliable, often require stringent anhydrous conditions and generate stoichiometric byproducts, limiting their scalability.

Novel Catalytic Approaches for Tin-Carbon Bond Formation

Recent advances leverage palladium-catalyzed stannylation to enhance selectivity and efficiency. For example, Pd₂(dba)₃ catalyzes the coupling of aryl iodides with hexa-n-butylditin under ambient conditions, achieving yields up to 85%. This method tolerates diverse functional groups, including nitro and heteroaryl substituents, making it ideal for synthesizing complex phenylthiotri-n-butyltin derivatives.

Key advantages of catalytic approaches:

  • Mild conditions: Reactions proceed at room temperature in open flasks.
  • Functional group compatibility: Unprotected alcohols, amines, and esters remain intact.
  • Scalability: Catalyst loadings as low as 2.5 mol% reduce costs.

Optimization of Radical-Mediated Synthesis Protocols

Phenylthiotri-n-butyltin excels in radical chain reactions due to the weak Sn–S bond (bond dissociation energy ≈ 70 kcal/mol). Tributyltin hydride (Bu₃SnH)-mediated protocols enable:

  • Dehalogenation: Conversion of alkyl bromides to alkanes via hydrogen abstraction.
  • Cyclization: Formation of sulfur-containing heterocycles through 5-exo or 6-endo pathways.

A notable application is the Barton-McCombie deoxygenation, where phenylthiotri-n-butyltin replaces toxic thiols:
$$
\text{R-O-X} + \text{Bu}3\text{SnSPh} \rightarrow \text{R-H} + \text{Bu}3\text{Sn-X} + \text{PhSSPh}
$$
Optimized conditions (AIBN initiator, 80°C) achieve >90% yields in deoxygenation of secondary alcohols.

Comparative Analysis of Grignard vs. Hydride Route Efficiencies

ParameterGrignard RouteHydride/Radical Route
Yield70–87%85–99%
Reaction Time12–24 hours2–6 hours
ByproductsMg salts, HClPhSSPh, Sn residues
Functional Group ToleranceLow (sensitive to protic solvents)High (compatible with esters, nitriles)

The radical route outperforms traditional methods in speed and yield but requires careful handling of toxic tin byproducts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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